Product packaging for 5-Methyl-1-benzothiophene-2,3-dione(Cat. No.:CAS No. 50891-89-9)

5-Methyl-1-benzothiophene-2,3-dione

Cat. No.: B1656137
CAS No.: 50891-89-9
M. Wt: 178.21 g/mol
InChI Key: BJLJAGOXHBIAQR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Diones in Contemporary Chemical Sciences

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are of immense interest in various scientific fields. ijpsr.com Among these, heterocyclic diones, which feature two ketone functionalities within the ring system, represent a particularly important class of molecules. Their significance stems from their versatile chemical reactivity and their prevalence in biologically active compounds. ijpsr.infomdpi.com

The presence of the dione (B5365651) moiety confers unique electronic properties, making them valuable synthons or building blocks for the construction of more complex molecular architectures. mdpi.com They readily participate in a variety of chemical transformations, including condensation reactions, cycloadditions, and rearrangements. This reactivity allows for the facile introduction of diverse functional groups and the creation of extensive libraries of novel compounds for screening in drug discovery and materials science.

In medicinal chemistry, heterocyclic diones are recognized as "privileged structures," meaning they are capable of binding to a wide range of biological targets with high affinity. researchgate.netnih.gov This has led to their incorporation into numerous pharmacologically active agents. ijpsr.infonih.gov For instance, derivatives of 1,3,4-oxadiazole, a type of heterocyclic dione, have demonstrated potent anticancer activity. researchgate.net Similarly, barbiturates, which are based on a pyrimidinetrione ring system, have been utilized for their anticonvulsant and muscle relaxant properties. ijpsr.info The ability of these scaffolds to be readily modified allows for the fine-tuning of their biological activity, a crucial aspect of modern drug development. nih.gov

Beyond pharmaceuticals, heterocyclic diones are finding applications in materials science. Their unique photophysical properties, such as fluorescence, make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. ktu.edu The investigation of heterocyclic diones continues to be a vibrant area of research, with new synthetic methodologies and applications being continuously developed.

The Benzothiophene (B83047) Scaffold in Academic Research and Its Derivatives

The benzothiophene scaffold, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent heterocyclic system that has garnered significant attention in academic and industrial research. nih.govrsc.org This core structure is found in a number of approved drugs, including the selective estrogen receptor modulator raloxifene, the antifungal agent sertaconazole, and the 5-lipoxygenase inhibitor zileuton. nih.govijpsjournal.com The inherent biological activity of the benzothiophene nucleus has spurred extensive research into its derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological properties. nih.govijpsjournal.com

Academic investigations have revealed that benzothiophene derivatives exhibit a wide array of biological activities, including:

Anticancer: Certain benzothiophene derivatives have shown promise as anticancer agents by inhibiting STAT3, a protein involved in cell proliferation and survival. nih.gov Others have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial: The benzothiophene scaffold is a component of compounds with antibacterial and antifungal properties. researchgate.netrsc.org

Anti-inflammatory: Derivatives of benzothiophene have been investigated for their potential to combat inflammation. ijpsjournal.com

Anticonvulsant: Some benzothiophene derivatives have shown potential in the treatment of seizures. ijpsjournal.com

Antitubercular: Researchers have explored benzothiophene derivatives as potential treatments for tuberculosis. ijpsjournal.com

The versatility of the benzothiophene ring system allows for the synthesis of a vast number of derivatives through various chemical reactions. acs.org These include cyclization reactions, functional group modifications, and transition metal-catalyzed cross-coupling reactions. nih.gov The ability to readily modify the benzothiophene core enables chemists to create libraries of compounds with diverse structures and to study their structure-activity relationships (SAR). nih.gov This is a critical aspect of medicinal chemistry, as it allows for the optimization of lead compounds to enhance their potency and reduce potential side effects. nih.gov

Historical Development and Evolution of Research on Benzothiophene-2,3-diones

The study of benzothiophene-2,3-diones, also known as thioisatins, has evolved significantly over time, driven by their interesting chemical properties and their potential as precursors to a variety of other heterocyclic systems. Early research focused on the fundamental synthesis and reactivity of the parent compound, benzo[b]thiophene-2,3-dione. sigmaaldrich.com

Initial synthetic approaches often involved the cyclization of appropriately substituted thiophenol derivatives. Over the years, more sophisticated and efficient methods have been developed to access this important scaffold. The reactivity of the dione functionality, particularly its susceptibility to nucleophilic attack, has been a central theme of investigation. Researchers have explored a wide range of reactions, including condensations with active methylene (B1212753) compounds, to generate novel heterocyclic structures.

A significant advancement in the field was the development of multicomponent reactions (MCRs) involving benzothiophene-2,3-diones. These reactions allow for the construction of complex molecular architectures in a single step, offering a more efficient and atom-economical approach compared to traditional multi-step syntheses. For instance, a one-pot, three-component reaction involving benzofuran-2,3-diones (an analogous system), dimethyl acetylenedicarboxylate, and N-bridgehead heterocycles has been used to synthesize spiro[benzofuran-3,3'-pyrroles]. researchgate.net Similar strategies have been applied to benzothiophene-2,3-diones to create diverse chemical libraries.

More recently, research has shifted towards exploring the biological applications of benzothiophene-2,3-dione derivatives. Their structural similarity to isatins, which are known to possess a wide range of biological activities, has prompted investigations into their potential as therapeutic agents. The ability to functionalize the benzothiophene-2,3-dione core at various positions has allowed for the synthesis of targeted libraries of compounds for screening against different diseases. This has led to the discovery of benzothiophene derivatives with potential anticancer and antimicrobial activities. nih.govrsc.org

Rationale and Scope of Current Academic Investigations Focusing on 5-Methyl-1-benzothiophene-2,3-dione

Current academic investigations into this compound are driven by the broader interest in the chemical and biological properties of the benzothiophene scaffold and its dione derivatives. The introduction of a methyl group at the 5-position of the benzothiophene ring system can significantly influence the molecule's electronic properties, reactivity, and biological activity.

The rationale for focusing on this specific derivative stems from several key aspects:

Developing Novel Synthetic Methodologies: The presence of the methyl group can influence the course of chemical reactions compared to the unsubstituted parent compound. Researchers are interested in developing new and efficient synthetic routes to this compound itself and in exploring its reactivity in various chemical transformations.

Searching for New Bioactive Compounds: Given the established biological importance of the benzothiophene scaffold, there is a strong rationale for synthesizing and screening new derivatives like this compound for potential therapeutic applications. For example, studies on related benzothiophene derivatives have shown that the addition of a methyl group at the C-5 position can lead to effective inhibitors of certain enzymes. rsc.org

Materials Science Applications: The photophysical properties of benzothiophene derivatives make them candidates for use in organic electronics. ktu.edu The introduction of a methyl group can alter these properties, and research in this area aims to understand these effects and potentially develop new materials with tailored characteristics.

The scope of current investigations is therefore multifaceted, encompassing synthetic organic chemistry, medicinal chemistry, and materials science. Researchers are actively engaged in the synthesis of this compound, the exploration of its chemical reactivity to generate novel heterocyclic compounds, and the evaluation of these new molecules for their biological and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2S B1656137 5-Methyl-1-benzothiophene-2,3-dione CAS No. 50891-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50891-89-9

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

5-methyl-1-benzothiophene-2,3-dione

InChI

InChI=1S/C9H6O2S/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3

InChI Key

BJLJAGOXHBIAQR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC(=O)C2=O

Canonical SMILES

CC1=CC2=C(C=C1)SC(=O)C2=O

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1 Benzothiophene 2,3 Dione and Its Analogs

Established Synthetic Pathways to Benzothiophene-2,3-dione Derivatives

The construction of the benzothiophene-2,3-dione core relies on several established chemical transformations. These methods provide reliable routes to the target molecules and their derivatives, often serving as the foundation for the development of more advanced synthetic protocols.

Multi-Step Approaches for Controlled Synthesis

Multi-step syntheses offer a high degree of control over the substitution pattern of the final product. A common strategy involves the initial construction of a substituted benzothiophene (B83047), followed by oxidation to the desired 2,3-dione. For instance, a substituted 2-mercaptobenzoic acid can serve as a starting material. Cyclization of this precursor can lead to a 3-hydroxybenzothiophene (B1583051) derivative, which can then be oxidized to the corresponding benzothiophene-2,3-dione. This stepwise approach allows for the purification of intermediates, ensuring the purity of the final product.

Another versatile multi-step approach is the synthesis of 2,3-disubstituted benzo[b]thiophenes through the intramolecular radical cyclization of 2-(o-bromoaryl)acrylonitriles, which are themselves derived from o-bromoarylacetonitriles in a two-step process. rsc.org While not directly yielding the dione (B5365651), this method provides a pathway to highly substituted benzothiophenes that could potentially be oxidized to the target dione.

A classic method for preparing the benzothiophene ring system is the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone in the presence of polyphosphoric acid to yield 5-chloro-3-methylbenzo[b]thiophene. prepchem.com This highlights a general strategy where a substituted thiophene (B33073) is first formed and could subsequently be functionalized to the dione.

One-Pot and Cascade Reaction Strategies

To improve efficiency and reduce waste, one-pot and cascade reactions have been developed for the synthesis of benzothiophene derivatives. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.

A notable one-pot procedure for the synthesis of 2,3-substituted benzo[b]thiophenes involves a copper(I)-catalyzed intramolecular cyclization of dithioesters. rsc.org This method offers good yields and operational simplicity. rsc.org Another efficient one-pot, two-step synthesis of functionalized benzo[b]thiophenes starts from substituted 2-(propynyl-3-ol) thioanisoles, proceeding via an iodine-mediated halocyclization followed by an iodine-catalyzed etherification. nih.gov

Furthermore, one-pot benzannulation reactions have been devised to produce di-, tri-, or higher substituted benzofurans and benzo[b]thiophenes. rsc.org These reactions demonstrate the versatility of one-pot strategies in constructing complex heterocyclic systems. rsc.org A successive one-pot iodocyclization-alkylation strategy starting from 2-alkynylthioanisoles has also been reported as an environmentally benign method for synthesizing 2,3-disubstituted benzo[b]thiophenes. nih.govresearchgate.net

Cyclization Reactions in Benzothiophene-2,3-dione Formation

Cyclization reactions are fundamental to the formation of the benzothiophene ring system. Various reagents and conditions have been employed to facilitate this key step. Electrophilic cyclization of 2-alkynylthioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt provides 2,3-disubstituted benzo[b]thiophenes in excellent yields under moderate conditions.

Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions represent an economical and green approach to benzothiophene derivatives. organic-chemistry.org Similarly, palladium-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols offers a convenient route to benzothiophene derivatives. acs.org The choice of catalyst and conditions can direct the reaction towards different substitution patterns. acs.org

Advanced Synthetic Techniques and Green Chemistry Principles in Dione Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced catalytic systems and alternative energy sources, such as microwave irradiation, in the synthesis of benzothiophene-2,3-diones and their analogs.

Catalytic Systems for Enhanced Efficiency

Various catalytic systems have been developed to enhance the efficiency and selectivity of benzothiophene synthesis. Copper(I) iodide, in combination with a base like potassium phosphate (B84403) and an additive like pivalic acid, has been shown to effectively catalyze the one-pot synthesis of substituted benzothiophenes. rsc.org This system facilitates C-S bond formation and subsequent heterocyclization. rsc.org

Palladium catalysts are also widely used. For example, PdI2 in conjunction with KI can catalyze the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to form (E)-2-(1-alkenyl)benzothiophenes. acs.org Gold catalysts have been employed for the carbothiolation reaction of α-alkoxy alkylortho-alkynyl phenyl sulfides to produce 2,3-disubstituted benzothiophenes. rsc.org

The following table summarizes some of the catalytic systems used in the synthesis of benzothiophene derivatives:

Catalyst SystemReactantsProduct TypeReference
CuI / Pivalic Acid / K3PO4o-halophenyl acetonitrile, dithioesters2,3-substituted benzo[b]thiophenes rsc.org
PdI2 / KI1-(2-mercaptophenyl)-2-yn-1-ols(E)-2-(1-alkenyl)benzothiophenes acs.org
Gold catalystα-alkoxy alkylortho-alkynyl phenyl sulfides2,3-disubstituted benzo[b]thiophenes rsc.org
IodineSubstituted thiophenols, alkynesBenzothiophene derivatives organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While specific protocols for the microwave-assisted synthesis of 5-Methyl-1-benzothiophene-2,3-dione are not extensively documented, the application of this technology to related structures suggests its potential.

For example, the microwave-assisted synthesis of 3-aminobenzo[b]thiophene derivatives has been reported, demonstrating the feasibility of using microwave irradiation for the construction of the benzothiophene core. manipal.edu Similarly, a rapid and efficient microwave-assisted method has been developed for the synthesis of 1,3-benzothiazol-2(3H)-one derivatives, which are structurally related to the target compound. nih.gov These examples highlight the advantages of microwave heating, such as reduced reaction times and increased efficiency, which are key principles of green chemistry. nih.gov The application of microwave irradiation to the cyclization and oxidation steps in the synthesis of this compound could offer a more sustainable and efficient route to this important compound.

Flow Chemistry Methodologies in Scalable Production

The transition from laboratory-scale batch synthesis to industrial-scale production presents numerous challenges, including safety, heat management, and process control. youtube.com Flow chemistry, or continuous flow processing, has emerged as a powerful solution to address these issues, offering a safer, more efficient, and scalable method for chemical manufacturing. youtube.comnih.gov

In flow chemistry, reagents are pumped through a network of tubes or channels, meeting and reacting within a continuously flowing stream. youtube.com This methodology offers significant advantages over traditional batch processing. The small dimensions and high surface-area-to-volume ratio of flow reactors provide superior control over reaction parameters like temperature and mixing. youtube.comthieme-connect.de This enhanced control minimizes the risk of hazardous thermal runaways, a significant concern in exothermic reactions, and allows for the use of higher temperatures and pressures in a safe environment. youtube.comthieme-connect.de

The scalability of flow chemistry is another key advantage. Instead of redesigning larger reactors, scaling up production is achieved by simply running the continuous process for a longer duration or by "numbering up" – running multiple reactors in parallel. youtube.com This makes the transfer from lab to factory significantly faster and more straightforward. youtube.com Furthermore, multi-stage flow processing can eliminate the need for manual handling between steps and can integrate in-line purification and real-time analysis, leading to a more streamlined and automated operation. youtube.com

While specific studies detailing the flow synthesis of this compound are not prevalent in the reviewed literature, the principles of flow chemistry are directly applicable to its scalable production. For instance, a thermal Claisen rearrangement reaction, which carried a thermal runaway risk in a batch process, was successfully and safely scaled up using a plug-flow reactor, demonstrating the safety and efficiency gains of this technology. thieme-connect.de

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

Feature Batch Chemistry Flow Chemistry
Process Type Discontinuous; reagents are loaded into a vessel and reacted. Continuous; reagents are pumped through a reactor. youtube.com
Heat Transfer Often inefficient, leading to potential hot spots and runaway reactions. youtube.com Highly efficient due to high surface-area-to-volume ratio, enabling superior temperature control. thieme-connect.de
Mixing Can be slow and inefficient, especially on a large scale. Rapid and efficient mixing due to small channel dimensions. youtube.com
Safety Higher risk, especially with exothermic or hazardous reactions; larger quantities of material reacting at once. youtube.comthieme-connect.de Inherently safer; only small quantities of material are in the reaction zone at any given time. thieme-connect.de
Scalability Complex; often requires significant process redesign for larger vessels. youtube.com Simpler; achieved by extending run time or numbering-up reactors. youtube.com

| Process Control | More challenging to maintain uniform conditions. | Precise control over reaction time, temperature, and pressure. youtube.com |

Regioselective and Stereoselective Synthesis Considerations

Achieving specific chemical structures, particularly in complex molecules like benzothiophene derivatives, requires precise control over the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of atoms.

Regioselectivity refers to the control of which position on a molecule a reagent will react. In the synthesis of benzothiophene scaffolds, regioselectivity is crucial for determining the final substitution pattern. One-pot reactions that combine multiple steps, such as cyclization and alkylation, offer an efficient route to highly functionalized benzothiophenes. nih.gov

A notable example is the iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles. nih.gov In this method, iodine acts as an electrophile to initiate the cyclization and also catalyzes the subsequent alkylation with 1,3-dicarbonyl compounds. nih.gov The choice of solvent was found to be critical for reaction yield, with nitromethane (B149229) providing the best results compared to solvents like THF, ethanol, or DMF. nih.gov This strategy allows for the regioselective synthesis of various 2,3-disubstituted benzo[b]thiophenes in high yields. nih.gov The formation of a specific regioisomer can also be predicted and confirmed using computational methods like Density Functional Theory (DFT), which can calculate the electrostatic potential and atomic charges of reaction intermediates to determine the most likely site of nucleophilic attack. nih.gov

Table 2: Example of a Regioselective Synthesis of a 2,3-Disubstituted Benzo[b]thiophene nih.gov

Reactant 1 Reactant 2 Solvent Temperature Time (h) Product Yield (%)
Propargyl alcohol 1 1,3-Diphenylpropane-1,3-dione 2 Nitromethane 80 °C 24 3-Iodobenzo[b]thiophene 3 87
Propargyl alcohol 1 1,3-Diphenylpropane-1,3-dione 2 THF 80 °C 24 3-Iodobenzo[b]thiophene 3 ~80

Stereoselectivity is the control over the formation of stereoisomers. While this compound itself is achiral, stereocenters are common in its more complex analogs which may have significant biological activity. The synthesis of these analogs often requires stereoselective methods to produce a single desired stereoisomer.

Chemical Reactivity and Transformation Studies of the 5 Methyl 1 Benzothiophene 2,3 Dione Core

Electrophilic and Nucleophilic Reactions of Dione (B5365651) Systems

The chemical behavior of 5-methyl-1-benzothiophene-2,3-dione is largely dictated by the electrophilic nature of its dione system. The C-3 carbonyl group, in particular, is highly susceptible to nucleophilic attack, a characteristic shared with its parent compound, thioisatin (benzo[b]thiophene-2,3-dione). researchgate.net This reactivity serves as a cornerstone for the construction of more complex molecular architectures.

Reactions at Carbonyl Centers

The adjacent carbonyl groups at the 2- and 3-positions of the benzothiophene (B83047) ring are the primary sites for nucleophilic attack. The C-3 carbonyl is reported to be strongly electrophilic, making it the preferred site for reaction with various nucleophiles. researchgate.net For instance, condensation reactions with amine derivatives, such as semicarbazide, readily occur at this position to form thiosemicarbazones. ua.es

While specific studies on this compound are limited, the reactivity of the parent thioisatin with organometallic reagents provides insight into the potential transformations. Reactions with Grignard reagents are expected to proceed via nucleophilic addition to the C-3 carbonyl, leading to the formation of tertiary alcohols. Similarly, reactions with organolithium reagents would likely follow a similar pathway. researchgate.netresearchgate.net

The dione system can also participate in cycloaddition reactions. For example, photochemical [4+2] cycloadditions with alkenes have been reported for thioisatins, leading to the formation of spiro-dioxane derivatives.

Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of the this compound core can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring—the methyl group and the fused thiophene (B33073) dione moiety—will govern the position of substitution. The methyl group is an activating, ortho-, para-directing group. libretexts.orgyoutube.com Conversely, the dione functionality is expected to be deactivating. Computational studies on benzothiophene suggest that electrophilic substitution preferentially occurs on the benzene ring, though the precise location is influenced by the nature of the electrophile and the existing substituents. pixel-online.net

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group onto the benzene ring, with the position dictated by the combined directing effects of the methyl group and the deactivating dione system.

Functionalization and Derivatization Strategies

The reactivity of the this compound core allows for a wide range of functionalization and derivatization strategies, primarily through the formation of fused heterocyclic systems and modifications of its substituents.

Formation of Fused Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic compounds. This is often achieved through condensation reactions with binucleophiles. For example, reaction with o-phenylenediamine (B120857) can lead to the formation of quinoxaline (B1680401) derivatives.

One of the most explored areas is the synthesis of spiro-heterocycles. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins and amino acids like sarcosine, with derivatives of 1-benzothiophen-3(2H)-one has been shown to produce novel dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones. researchgate.net This strategy allows for the construction of complex, three-dimensional structures with potential biological activity.

Reactant 1Reactant 2Product TypeReference
(Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-oneIsatin (B1672199) and SarcosineDispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-dione researchgate.net

Modifications at the Methyl Group of this compound

While direct studies on the modification of the methyl group of this compound are not widely reported, standard benzylic functionalization reactions could potentially be applied. For example, free-radical bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic position, which can then be further transformed through nucleophilic substitution or elimination reactions. Oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) is another plausible transformation. mnstate.edu

Mechanistic Elucidation of Key Reactions

The mechanism of reactions involving the 1-benzothiophene-2,3-dione core is centered around the electrophilicity of the C-3 carbonyl group. In condensation reactions, the initial step is the nucleophilic attack of the reacting species on this carbonyl carbon, followed by dehydration to form a C=N or C=C bond.

In the formation of spiro-pyrrolidines via 1,3-dipolar cycloaddition, the proposed mechanism involves the in-situ generation of an azomethine ylide from isatin and sarcosine. This ylide then undergoes a cycloaddition reaction with an exocyclic double bond on a benzothiophene derivative. The regioselectivity and stereoselectivity of this reaction are key aspects of the mechanistic study. researchgate.net

For electrophilic aromatic substitution, the mechanism follows the classical pathway involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) upon attack of the electrophile on the benzene ring. The stability of this intermediate, influenced by the existing substituents, determines the reaction rate and the position of substitution. libretexts.org

Intermediates and Transition State Analysis

Detailed experimental and computational studies specifically on the intermediates and transition states involved in the reactions of this compound are not extensively documented in the reviewed literature. However, by analogy with the known reactivity of the parent compound, thioisatin (benzo[b]thiophene-2,3-dione), and related derivatives, plausible reaction pathways and intermediates can be inferred.

The primary mode of reaction for the 1-benzothiophene-2,3-dione core involves nucleophilic attack at one of the carbonyl carbons. The regioselectivity of this attack is a key aspect of its reactivity. A review on the chemistry of thioisatin highlights its versatility in synthesizing various spiroheterocycles through processes like cyclocondensation and nucleophilic cyclization, which inherently proceed through distinct intermediates.

One of the characteristic reactions of benzothiophene-2,3-diones is their ring-opening upon treatment with nucleophiles. For instance, the reaction with certain nucleophiles can lead to the formation of diaryldisulfides. This transformation likely proceeds through a series of intermediates initiated by the nucleophilic addition to one of the carbonyl groups, followed by ring cleavage.

Computational studies on related thiophene derivatives, such as the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes, have shown that these reactions proceed in a stepwise manner involving the formation of zwitterionic intermediates. nih.gov While not directly analogous, these studies support the notion that reactions of this compound with nucleophiles would also involve discrete, characterizable intermediates. The initial nucleophilic addition to either the C2 or C3 carbonyl would generate a tetrahedral intermediate. The fate of this intermediate—whether it undergoes ring opening, rearrangement, or further reaction—would be dictated by the nature of the nucleophile, the reaction conditions, and the stability of the subsequent transition states.

The analysis of transition states for these transformations would require dedicated computational studies, which appear to be scarce for this specific methylated derivative. Such studies would be invaluable for elucidating the precise reaction mechanisms and for explaining the regioselectivity observed in its reactions.

Reaction Type Plausible Intermediates Factors Influencing Intermediates
Nucleophilic AdditionTetrahedral Alkoxide IntermediateNature of Nucleophile, Steric Hindrance
Ring OpeningThiolate Anion IntermediateSolvent Polarity, Temperature
CyclocondensationIminium or Enamine IntermediateBifunctional Nucleophiles, pH of the medium

Solvent and Catalytic Effects on Reactivity

The solvent environment and the presence of catalysts are expected to play a crucial role in modulating the reactivity and selectivity of reactions involving this compound.

Solvent Effects:

The choice of solvent can significantly influence reaction rates and even alter the course of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving charged intermediates, such as the zwitterionic species proposed in nucleophilic additions, polar solvents would be expected to increase the reaction rate by stabilizing these intermediates. nih.govnih.govyoutube.com

For instance, in the ring-opening of thiiranes (a related sulfur-containing heterocycle) with thiols, the solvent polarity was found to influence the product yields, suggesting the involvement of ionic intermediates. rsc.org Similarly, the nucleophilic substitution reactions of other thiophene derivatives have been shown to be sensitive to the solvent used. nih.gov In the context of this compound, a polar aprotic solvent like DMF or DMSO could facilitate nucleophilic attack by solvating the cation of a nucleophilic salt, thereby freeing the anion to react. In contrast, protic solvents could potentially hydrogen-bond with the carbonyl oxygens, activating them towards nucleophilic attack, but could also solvate the nucleophile, reducing its reactivity.

Catalytic Effects:

The reactivity of the 1-benzothiophene-2,3-dione core can be enhanced and directed by the use of catalysts. Both acid and base catalysis are expected to be effective.

Acid Catalysis: An acid catalyst could protonate one of the carbonyl oxygens, increasing the electrophilicity of the corresponding carbonyl carbon and making it more susceptible to attack by weak nucleophiles.

Base Catalysis: A base can deprotonate a nucleophile, increasing its nucleophilicity and promoting its addition to the dione. For example, the reaction of thiols with thiiranes is catalyzed by bases like triethylamine. rsc.org

Catalyst Type Mode of Action Potential Applications in Transformations of this compound
Acid (e.g., H₂SO₄)Protonation of carbonyl oxygen, increasing electrophilicity.Promoting addition of weak nucleophiles.
Base (e.g., Et₃N)Deprotonation of nucleophile, increasing its reactivity.Facilitating reactions with alcohols, thiols, and amines.
Palladium (e.g., PdI₂)Coordination to the π-system or oxidative addition.Hydrogenation of the thiophene ring, cross-coupling reactions. researchgate.netacs.orgnih.gov
Iodine (I₂)Electrophilic activation of a reaction partner.Facilitating cyclization and functionalization reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution.

For a molecule with the complexity of 5-Methyl-1-benzothiophene-2,3-dione, one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present. However, for unambiguous assignment of all atoms, especially in the aromatic region, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

¹H NMR: Would be expected to show signals for the methyl group protons and the aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of the aromatic protons would be crucial for determining their relative positions.

¹³C NMR: Would reveal the number of unique carbon environments, including the methyl carbon, the aromatic carbons, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons would be characteristic of a dione (B5365651) system. docbrown.infonih.govdocbrown.infochemicalbook.com

COSY: Would establish the connectivity between adjacent protons, helping to trace the proton network within the benzene ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the entire molecular framework.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. While ssNMR studies have been conducted on various benzazole and benzothiophene (B83047) derivatives to investigate tautomerism and intermolecular interactions, no specific solid-state NMR data for this compound have been found.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure. It would confirm the planarity of the benzothiophene ring system and the geometry of the dione functionality. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any hydrogen bonding or other intermolecular interactions. At present, there are no published reports detailing the single-crystal structure of this compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. Studies on related benzothiophene derivatives have shown that they can exhibit polymorphism, which can be influenced by factors such as the presence of long alkyl chains. acs.org

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a technique used to modify the physicochemical properties of a substance. mdpi.comnih.govmdpi.com The potential for this compound to form polymorphs or co-crystals remains an open area for investigation, as no specific studies on this compound have been reported.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular mass. Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. While the precise fragmentation pathway for this compound is not documented, analysis of the mass spectrum of the parent compound, benzo[b]thiophene-2,3-dione, shows characteristic fragmentation patterns that could be extrapolated. nist.gov The mass spectrum of the related 5-methylbenzo[b]thiophene (B82666) is also available and provides insight into the fragmentation of the methylated benzothiophene core. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, with the molecular formula C₉H₆O₂S, the theoretical exact mass can be calculated. chemsynthesis.comvulcanchem.com This calculated value serves as a benchmark for experimental determination, allowing for unambiguous confirmation of the molecular formula.

PropertyValue
Molecular FormulaC₉H₆O₂S
Calculated Exact Mass178.009 g/mol

This table presents the key identifiers for this compound, crucial for its identification via high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The primary fragmentation would likely involve the dione moiety. The α-cleavage characteristic of ketones would be a principal fragmentation pathway. This could lead to the loss of carbon monoxide (CO) or the methyl group (CH₃). The stability of the resulting fragments, often influenced by the aromatic benzothiophene core, dictates the most probable fragmentation routes. The analysis of these fragmentation patterns is instrumental in confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, the FT-IR spectrum would be dominated by the stretching vibrations of the two carbonyl (C=O) groups of the dione functionality.

Based on data for related compounds, the following table summarizes the expected characteristic FT-IR absorption bands:

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
C=O (dione)1680-1720Stretching
C=C (aromatic)1450-1600Stretching
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-2960Stretching
C-S600-800Stretching

This table outlines the probable FT-IR absorption frequencies for the key functional groups within this compound, aiding in its structural confirmation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

Specific Raman spectral data for this compound is not extensively documented. However, the spectrum would be expected to show strong bands for the aromatic C=C stretching vibrations of the benzothiophene ring system. The symmetric stretching of the C=O bonds might also be observable, though potentially weaker than in the IR spectrum. The C-S bond, being relatively non-polar, would likely produce a more prominent signal in the Raman spectrum compared to the FT-IR spectrum.

Chiroptical Spectroscopy (if stereoisomers are relevant to research)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study stereoisomers (enantiomers and diastereomers) of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light.

For this compound, the molecule itself is achiral and does not have any stereocenters. Therefore, it does not exhibit enantiomerism. As there are no stereoisomers relevant to the research of this specific compound, chiroptical spectroscopy is not a typically applied analytical method for its structural elucidation.

Computational and Theoretical Chemistry Studies of 5 Methyl 1 Benzothiophene 2,3 Dione

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 5-Methyl-1-benzothiophene-2,3-dione over time. MD simulations can be used to explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between these conformations.

For similar heterocyclic systems, MD simulations have been used to study the interactions between the molecule and its environment, such as solvent molecules or biological macromolecules. These simulations can elucidate how the molecule orients itself in a binding pocket of a protein or how it aggregates in solution. Understanding these dynamic interactions is crucial for predicting the molecule's behavior in complex biological systems.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters of this compound, which can then be correlated with experimental spectra for structural confirmation and analysis.

Theoretical calculations of vibrational frequencies using DFT and ab initio methods can aid in the assignment of peaks in experimental infrared (IR) and Raman spectra. For a related compound, 5-methyl-2-(p-fluorophenyl)benzoxazole, computed vibrational frequencies using the Hartree-Fock method were compared with experimental values to analyze the vibrational modes. nih.gov Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for carbon and hydrogen atoms in the molecule can be achieved through computational modeling. These theoretical predictions can be compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. nih.gov

UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions within the molecule, predicting the wavelengths of maximum absorption (λmax). For related benzothiophene (B83047) derivatives, TD-DFT has been used to study their optical properties. mdpi.com

Spectroscopic TechniquePredicted ParameterComputational Method
Infrared (IR) & RamanVibrational FrequenciesDFT, Ab Initio (e.g., Hartree-Fock)
Nuclear Magnetic Resonance (NMR)Chemical Shifts (¹H, ¹³C)DFT (e.g., GIAO method)
UV-Visible (UV-Vis)Absorption Maxima (λmax)Time-Dependent DFT (TD-DFT)

Computational Elucidation of Reaction Mechanisms and Pathways

For instance, DFT calculations have been used to elucidate the plausible mechanism for the formation of fused pyridine (B92270) derivatives from related benzothiophene compounds through the Friedländer reaction. nih.gov Similarly, for this compound, computational studies could be employed to investigate the mechanisms of its reactions, such as condensation reactions with nucleophiles or its behavior in cycloaddition reactions. vulcanchem.com These studies can reveal the step-by-step process of bond breaking and formation, providing a level of detail that is often difficult to obtain through experimental methods alone. Quantum chemical calculations have also been used to understand the regiochemistry of electrophilic aromatic substitution reactions in related heterocyclic systems. mdpi.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Targets (excluding clinical outcomes)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methods are particularly valuable in the early stages of drug discovery for identifying promising lead compounds.

For derivatives of benzothiophene, QSAR studies have been conducted to understand their potential as antibacterial and anticancer agents. nih.govresearchgate.net In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

Ligand-Protein Interaction Studies

Ligand-protein interaction studies are fundamental in drug discovery and molecular biology to understand how a small molecule (a ligand) binds to a protein and modulates its function. These studies often employ a combination of experimental techniques and computational methods to elucidate the binding mode, affinity, and the specific molecular interactions at the active site. For benzothiophene derivatives, these interactions are crucial for their therapeutic effects, which can range from anticancer to antimicrobial activities. nih.govsemanticscholar.org

The primary forces governing ligand-protein interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of this compound, the dione (B5365651) moiety offers potential hydrogen bond acceptors, while the benzothiophene core provides a scaffold for hydrophobic and π-stacking interactions with aromatic amino acid residues of a protein's binding pocket.

Research on related benzothiophene-chalcone hybrids as cholinesterase inhibitors has shown that these molecules can engage in multiple interactions within the enzyme's active site. mdpi.com Similarly, studies on benzothiophene derivatives targeting the serotonin (B10506) 5-HT1A receptor have highlighted the importance of specific substitutions on the benzothiophene ring for achieving high binding affinity. nih.gov While direct studies on this compound are lacking, the principles from these related studies suggest that its methyl group at the 5-position could play a significant role in establishing specific hydrophobic contacts within a target protein, thereby influencing its binding orientation and affinity.

Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in virtual screening and lead optimization in drug design. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these conformations based on their predicted binding affinity.

For benzothiophene derivatives, molecular docking studies have been successfully employed to rationalize their biological activities. For instance, in the development of cholinesterase inhibitors, docking simulations revealed that benzothiophene-chalcone hybrids could bind to both the catalytic and peripheral anionic sites of acetylcholinesterase and butyrylcholinesterase. mdpi.com The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity, with more negative values indicating a more favorable interaction.

In a hypothetical docking study of this compound, the compound would be placed into the binding site of a target protein. The docking algorithm would then explore various rotational and translational degrees of freedom of the ligand, and a scoring function would evaluate the binding energy for each pose. The results would likely highlight key interactions, such as hydrogen bonds involving the dione oxygens and hydrophobic interactions with the methylated benzene (B151609) ring.

The following table illustrates the type of data that can be generated from molecular docking studies, based on research on related benzothiophene derivatives.

Table 1: Illustrative Molecular Docking Data for Benzothiophene Derivatives

Compound Series Target Protein Best Docking Score (kcal/mol) Interacting Amino Acid Residues Reference
Benzothiophene-chalcone hybrids Acetylcholinesterase (AChE) - Tyr72, Asp74, Trp86, Tyr124, Trp286, Tyr337, Phe338, Tyr341 mdpi.com
Benzothiophene-chalcone hybrids Butyrylcholinesterase (BChE) - Trp82, Gly116, Gly117, Ala199, Pro285, Ser287, Ala328, Tyr332 mdpi.com

Note: The data in this table are for illustrative purposes and are derived from studies on related benzothiophene compounds, not this compound.

The insights gained from such computational analyses are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity. jksus.orgsemanticscholar.org

Biological Activity and Mechanistic Investigations of 5 Methyl 1 Benzothiophene 2,3 Dione Non Clinical Focus

In Vitro Studies on Enzyme Inhibition and Modulation

Identification and Characterization of Specific Enzyme Targets

There are currently no published scientific studies that identify or characterize specific enzyme targets for 5-Methyl-1-benzothiophene-2,3-dione. Research into its potential as an enzyme inhibitor has not been reported in the available literature.

Kinetic and Mechanistic Aspects of Enzyme-Inhibitor Interactions

Consistent with the absence of identified enzyme targets, there is no information available regarding the kinetic or mechanistic aspects of how this compound might interact with any enzyme.

Cellular Pathway Interrogation in Model Systems

Receptor Binding and Activation/Inhibition Studies

No studies have been published that investigate the binding of this compound to any biological receptors. Consequently, data on its potential activation or inhibition of receptor-mediated pathways are not available.

Modulation of Intracellular Signaling Cascades

There is no research documenting the effects of this compound on any intracellular signaling cascades.

Investigation of Antimicrobial Mechanisms at the Molecular Level

While various derivatives of benzothiophene (B83047) have been investigated for antimicrobial properties, there are no specific studies focused on the antimicrobial activity or the molecular mechanisms of action for this compound.

Identification of Bacterial/Fungal Targets

The benzothiophene scaffold is a core component of various therapeutic agents, including antifungal and antipsychotic drugs. nih.gov While direct studies on the specific bacterial and fungal targets of this compound are not extensively detailed in the available literature, the activity of the broader benzothiophene class suggests potential mechanisms. The antimicrobial action of related compounds often involves the disruption of essential cellular processes.

For fungi, common targets for agents with similar heterocyclic structures include enzymes crucial for cell wall and membrane integrity. nih.gov Key fungal-specific targets include:

Ergosterol Biosynthesis: Many antifungal agents inhibit enzymes like C-14 demethylase, which is vital for producing ergosterol, a critical component of the fungal cell membrane. nih.gov

Glucan and Chitin Synthesis: The fungal cell wall's structural integrity relies on polymers like β-1,3-D-glucan and chitin. Inhibition of the synthases responsible for their production is a known antifungal mechanism. nih.gov

Inositol Phosphoceramide (IPC) Synthase: This enzyme is unique to fungi and is essential for sphingolipid biosynthesis, making it an attractive target for antifungal development. nih.gov

In the context of bacteria, benzothiophene derivatives have shown potential as antibiotics against multidrug-resistant strains like Staphylococcus aureus. researchgate.net The mechanisms for related compounds often involve targeting fundamental bacterial machinery, although the precise enzymes or pathways inhibited by this specific dione (B5365651) are not explicitly identified.

Membrane Permeability and Efflux Pump Modulation

A significant mechanism of antimicrobial resistance in bacteria is the active expulsion of drugs by efflux pumps. nih.govresearchgate.net These transmembrane proteins prevent antibiotics from reaching their intracellular targets. nih.gov Efflux pump inhibitors (EPIs) can restore the efficacy of antibiotics by blocking this mechanism. nih.gov

Efflux pumps are broadly categorized into families such as the ATP-binding cassette (ABC), major facilitator superfamily (MFS), and resistance-nodulation-division (RND) families. researchgate.netmdpi.com They can be inhibited by various mechanisms, including:

Blocking the energy source of the pump, such as the proton motive force (PMF). nih.gov

Competitively inhibiting the binding of the antibiotic substrate. mdpi.com

Downregulating the expression of genes that code for the efflux pump proteins. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzothiophene derivatives, SAR studies have been crucial in optimizing their therapeutic potential. nih.govrsc.org

Investigations into related benzothiophene and benzothiazole (B30560) analogs reveal that specific substitutions on the aromatic ring system can significantly alter target affinity and efficacy. nih.govresearchgate.net For instance, in a series of benzothiazole-phenyl analogs designed as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the enzymes. nih.gov Similarly, for benzothiophene derivatives targeting nicotinamide (B372718) phosphoribosyltransferase (Nampt), the addition of a methyl group at the C-5 position, as seen in the title compound, was found in numerous effective inhibitors. rsc.org

Compound ClassStructural ModificationImpact on ActivityReference
Benzothiazole-phenyl analogsAddition of trifluoromethyl groups to aromatic ringsWell-tolerated by target enzymes (sEH/FAAH) nih.gov
Benzothiophene derivativesAddition of a methyl group at the C-5 positionPresent in numerous effective Nampt inhibitors rsc.org
Benzothieno[3,2-b]pyridine derivativesFormation of fused pyridine (B92270) ringIdentified as potent antibacterial agents nih.gov

Design and Synthesis of Analogs to Probe SAR

The synthesis of analogs is a cornerstone of SAR studies, allowing researchers to systematically modify a lead compound to enhance its activity or probe its binding interactions. The synthesis of benzothiophene derivatives can be achieved through various routes. nih.govacs.org

One versatile method involves a domino reaction protocol using 3-amino-2-formyl-functionalized benzothiophenes, which can then react with 1,3-diones (such as 5-methyl-1,3-cyclohexanedione) to produce a library of novel scaffolds. nih.gov For example, the reaction of a 3-amino-2-formyl benzothiophene with various substituted 1,3-cyclohexanediones can yield complex fused systems like benzothieno[3,2-b]quinolin-1-ones. nih.gov The yields of these reactions are influenced by the substituents on the dione ring; for instance, a 5-methyl substituent on the cyclohexanedione resulted in high product yields. nih.gov

Another approach involves the palladium-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to create diverse benzothiophene derivatives. acs.org These synthetic strategies enable the creation of a wide range of analogs with modifications at various positions, which is essential for detailed SAR exploration.

Example of Analog Synthesis Yields from Domino Reaction
Reactant (1,3-Dione)Resulting ProductYield (%)Reference
1,3-CyclohexanedioneBenzothieno[3,2-b]quinolin-1-one derivative72 nih.gov
5-Methyl-1,3-cyclohexanedione5-Methyl substituted analog83 nih.gov
5,5-Dimethyl-1,3-cyclohexanedione5,5-Dimethyl substituted analog95 nih.gov

Computational Approaches to SAR Prediction

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of new compounds and understanding their interactions with target molecules. researchgate.netnih.gov

Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov For example, docking studies of benzo[b]thiophene arylpiperazine derivatives with the 5-HT1A serotonin (B10506) receptor revealed key hydrogen bonding interactions that stabilized the ligand-receptor complex. nih.gov Such insights help explain the pharmacological results and guide the design of more potent analogs.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By developing QSAR models using techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), researchers can predict the activity of untested analogs. researchgate.net These models have been successfully applied to benzothiophene derivatives to predict their potential as antibiotics against multidrug-resistant Staphylococcus aureus, demonstrating strong predictive power. researchgate.net These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Advanced Applications in Chemical and Materials Sciences

5-Methyl-1-benzothiophene-2,3-dione as a Synthetic Building Block

The utility of this compound as a foundational component in organic synthesis is centered on the high reactivity of its adjacent ketone groups. This dione (B5365651) functionality serves as a powerful electrophilic site, enabling a wide range of chemical transformations.

Construction of Complex Heterocyclic Scaffolds

The 1,2-dicarbonyl nature of this compound makes it an ideal precursor for condensation reactions with various nucleophiles to construct more elaborate heterocyclic systems. This approach is fundamental to creating novel molecular frameworks that are otherwise difficult to access.

Fused Pyridine (B92270) Systems: In reactions analogous to the Friedländer annulation, this compound can react with compounds containing an active methylene (B1212753) group adjacent to an amino group. For instance, its reaction with β-enaminones or 2-aminoaryl ketones can lead to the formation of fused benzothieno[3,2-b]pyridine derivatives. This class of compounds is noted for its potential in medicinal chemistry and materials science. nih.gov The general methodology involves a condensation reaction, often catalyzed by a base like piperidine, followed by cyclization and dehydration to yield the aromatic heterocyclic core. nih.gov

Thiadiazole Derivatives: The functionalization of heterocyclic systems like thiadiazoles often involves using reactive building blocks. mdpi.com While direct reactions with this compound are a specialized area of research, the principles of using reactive diones to build complex structures are well-established. For example, condensation with thiosemicarbazide (B42300) could yield fused thiadiazine systems, further expanding the accessible chemical space.

Benzothiazepane Analogs: The benzothiazepane scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. nih.gov Synthetic strategies towards these seven-membered rings often involve the cyclization of precursors derived from aminothiophenols. The dione functionality in this compound presents an opportunity for novel synthetic routes, potentially through reductive amination followed by intramolecular cyclization or via multi-component reactions, to generate complex benzothiazepine-fused architectures.

Synthesis of Bioactive Natural Product Analogs

Benzothiophene (B83047) derivatives are core components of numerous therapeutically important agents, including selective estrogen receptor modulators and antipsychotic drugs. nih.gov The ability to use this compound to construct diverse heterocyclic systems allows for the generation of novel analogs of bioactive natural products.

By employing this building block, chemists can create scaffolds that mimic the spatial and electronic features of natural products while incorporating the unique benzothiophene moiety. The resulting analogs can exhibit modified or improved biological activities. For example, the synthesis of imidazole (B134444) derivatives has been shown to yield compounds with significant leishmanicidal activity, highlighting the potential of using functionalized building blocks in medicinal chemistry. nih.gov The heterocyclic scaffolds derived from this compound can be further functionalized to fine-tune their properties, aiming for enhanced efficacy and selectivity as potential therapeutic agents.

Integration into Functional Materials and Polymer Chemistry

The field of materials science has seen a surge in the use of thiophene-based compounds due to their excellent electronic and photophysical properties. The benzothiophene core, in particular, is a valuable component for creating robust and high-performance organic materials.

Monomer Units for Specialty Polymers

This compound serves as a potential monomer or a precursor to monomers for the synthesis of specialty polymers. The dione functionality can be chemically transformed into other reactive groups suitable for polymerization. For instance, the dione can be converted into a di-thiol or a di-halo derivative, which can then undergo condensation polymerization with appropriate co-monomers.

Alternatively, the dione can participate in Knoevenagel-type condensation reactions with active methylene compounds, a reaction commonly used to synthesize polymerizable units. The resulting polymers incorporating the 5-methyl-benzothiophene unit are expected to possess unique thermal, mechanical, and electronic properties, making them candidates for applications in high-performance plastics and specialty coatings.

Precursors for Organic Electronic Materials

Thiophene-based structures are central to the development of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com Planar, electron-rich heterocyclic systems facilitate π-π stacking and charge transport, which are critical for device performance. ossila.com

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione is a well-known building block for high-performance semiconducting polymers and small molecules. ossila.comsigmaaldrich.com this compound is a closely related precursor that can be chemically modified to create analogous electron-rich or electron-deficient units. For example, the dione can be converted into a fused thiophene (B33073) ring, creating a larger, more conjugated system. The methyl group at the 5-position can also be used to tune solubility and morphology of the final material. These tailored molecular structures are then used as building blocks for semiconductors in organic solar cells and transistors. ossila.com

Role in Catalysis and Ligand Design

The design of effective ligands is crucial for the development of transition metal catalysts. The α-dione moiety within this compound has the potential to act as a bidentate chelating ligand, binding to a metal center through its two oxygen atoms. This chelation can form stable metallacycles, which are a common feature in many catalytic systems.

The electronic properties of the benzothiophene ring system, modified by the methyl substituent, can influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity. While the direct application of this compound in catalysis is an emerging area, the structural motif is analogous to other 1,2-dicarbonyl compounds used in coordination chemistry. The synthesis of complexes involving this ligand could lead to new catalysts for a variety of organic transformations, such as oxidation, reduction, or cross-coupling reactions. The functionalization of related heterocyclic compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) to create ligands highlights the general strategy of using such building blocks in coordination chemistry. mdpi.com

Ligands for Transition Metal Catalysis

While direct studies on the application of this compound as a ligand in transition metal catalysis are not extensively documented, the broader class of benzothiophene derivatives has shown significant promise in this area. The sulfur atom and the carbonyl oxygens in the dione functionality of this compound present potential coordination sites for transition metals. The electronic properties of the benzothiophene ring system, which can be tuned by substituents like the methyl group, can influence the stability and catalytic activity of the resulting metal complexes.

Research on related benzothiophene structures suggests their utility in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. researchgate.net For instance, the development of novel benzothiophene-based ligands could lead to more efficient and selective catalysts for reactions such as Suzuki, Heck, and Sonogashira couplings. The steric and electronic environment provided by the 5-methyl group could play a crucial role in modulating the catalytic cycle and improving product yields and selectivities.

Table 1: Potential Transition Metal Catalysis Applications of Benzothiophene Derivatives

Catalytic ReactionPotential Metal CenterRole of Benzothiophene Ligand
Suzuki CouplingPalladium (Pd)Stabilize the active Pd(0) species and facilitate oxidative addition and reductive elimination steps.
Heck ReactionPalladium (Pd)Influence regioselectivity and catalyst stability at elevated temperatures.
Sonogashira CouplingPalladium (Pd), Copper (Cu)Coordinate to the metal centers, influencing the reactivity of the alkyne and aryl halide.
C-H ActivationRhodium (Rh), Iridium (Ir)Directing group to facilitate the selective functionalization of C-H bonds.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern synthetic chemistry. sigmaaldrich.com The dione functionality in this compound makes it an intriguing candidate for organocatalytic transformations. This moiety can potentially participate in various activation modes, including hydrogen bonding and LUMO-lowering activation.

While specific organocatalytic applications of this compound are yet to be extensively explored, related structures containing the benzothiophene core have been utilized in the synthesis of biologically active compounds. chemsynthesis.comresearchgate.net For example, derivatives of benzothiophene can be employed in asymmetric reactions, where the chiral catalyst directs the formation of a specific stereoisomer. The development of chiral organocatalysts derived from this compound could open new avenues for the enantioselective synthesis of valuable molecules.

Development of Chemical Probes and Sensing Platforms

The design of chemical probes and sensors for the detection of specific analytes is a rapidly growing field with significant implications for environmental monitoring, medical diagnostics, and industrial process control. The inherent properties of the this compound scaffold make it a promising platform for the development of such tools.

Fluorescent Probes for Biological Systems

Fluorescent probes are invaluable tools for visualizing and quantifying biological processes within living cells. The benzothiophene core is a known fluorophore, and its photophysical properties can be modulated by chemical modifications. While direct applications of this compound as a fluorescent probe are not widely reported, the development of fluorescent sensors from related benzothiazole (B30560) and benzothiophene structures is an active area of research.

For instance, the reaction of the dione moiety with specific analytes could lead to a change in the fluorescence properties of the molecule, enabling "turn-on" or "turn-off" sensing mechanisms. The design of such probes often involves coupling the benzothiophene scaffold to a recognition unit that selectively interacts with the target analyte.

Sensing Applications for Specific Analytes

The reactivity of the dione group in this compound can be exploited for the development of chemosensors for various analytes. For example, the carbonyl groups can react with nucleophiles, and this reaction can be coupled to a detectable signal, such as a color change or a fluorescent response.

Research on other benzothiophene-based sensors has demonstrated their ability to detect a range of species, including metal ions and reactive oxygen species. The specificity of a sensor based on this compound would depend on the design of the recognition site and the nature of the interaction with the analyte.

Table 2: Potential Sensing Applications for Benzothiophene-Based Probes

Target AnalyteSensing MechanismPotential Signal Output
Metal Ions (e.g., Hg²⁺, Cu²⁺)Coordination with the sulfur and oxygen atoms.Change in fluorescence intensity or wavelength.
ThiolsNucleophilic addition to the carbonyl groups.Ratiometric fluorescence change or colorimetric response.
pHProtonation or deprotonation of the molecule.Shift in absorption or emission spectra.
Reactive Oxygen Species (ROS)Oxidation of the thiophene ring or other parts of the molecule."Turn-on" fluorescence.

Future Directions and Emerging Research Avenues for 5 Methyl 1 Benzothiophene 2,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiophene (B83047) derivatives has traditionally relied on multi-step processes. researchgate.net Future research will likely prioritize the development of more efficient and environmentally benign synthetic routes to 5-Methyl-1-benzothiophene-2,3-dione and its analogs. A key focus will be on domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing waste and improving atom economy. proquest.com The exploration of transition-metal-free catalysis, such as Pummerer C-H/C-H type cross-coupling reactions, also presents a promising avenue for creating unsymmetrical benzothiophene derivatives. rsc.org

Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic protocols. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, the conversion of bio-based platform chemicals like 2,5-hexanedione (B30556) into cyclic compounds offers a model for sustainable chemical production that could be adapted for benzothiophene synthesis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel compounds. tue.nlfrontiersin.orgnih.govbenthamscience.com For this compound, these technologies can be leveraged in several ways. ML algorithms can be trained on existing data of heterocyclic compounds to predict the biological activities and physicochemical properties of new derivatives. proquest.comnih.govresearchgate.net This predictive power can guide the synthesis of compounds with desired characteristics, saving significant time and resources compared to traditional trial-and-error approaches. proquest.comnih.gov

Generative AI models can design entirely new molecules based on a set of desired properties, potentially leading to the discovery of this compound derivatives with enhanced therapeutic potential or novel material properties. frontiersin.orgyoutube.com Moreover, AI can assist in retrosynthesis, predicting the most efficient synthetic pathways to target molecules, a particularly useful tool for complex heterocyclic systems. chemrxiv.orgchemrxiv.org

Exploration of Untapped Reactivity and Transformation Pathways

The dione (B5365651) functionality in this compound, analogous to the well-studied isatin (B1672199), suggests a rich and underexplored reactivity profile. rsc.orgnih.gov Future research should focus on systematically investigating its reactions with a wide range of nucleophiles and electrophiles. The exploration of condensation reactions, cycloadditions, and ring-expansion reactions could lead to the synthesis of novel heterocyclic systems with unique three-dimensional structures. rsc.orgnih.gov

The reactivity of the thiophene (B33073) sulfur atom and the potential for functionalization at various positions on the benzene (B151609) ring also warrant further investigation. Understanding these transformation pathways will not only expand the chemical space accessible from this compound but also open up new avenues for the development of compounds with tailored properties.

Advanced Analytical Techniques for Real-Time Monitoring of Reactions and Biological Interactions

To fully understand and optimize the synthesis and application of this compound, the use of advanced analytical techniques for real-time monitoring is crucial. In-line spectroscopic methods, such as Raman and infrared spectroscopy, can provide continuous data on reaction kinetics, the formation of intermediates, and the generation of byproducts. nih.govrsc.org This allows for rapid reaction optimization and ensures consistent product quality. nih.gov

For biological applications, techniques like probe electrospray ionization mass spectrometry (PESI-MS) can monitor the interactions of the compound with biological targets in real-time, providing valuable insights into its mechanism of action. shimadzu.com Furthermore, advanced spectroscopic methods like attosecond core-level spectroscopy are emerging as powerful tools to capture the ultrafast electronic and nuclear dynamics of heterocyclic molecules, which is fundamental to understanding their photochemical and photophysical properties. scitechdaily.com

Interdisciplinary Research with Physics, Biology, and Engineering Disciplines

The future of research on this compound will be heavily reliant on interdisciplinary collaborations. In the realm of materials science and physics, its benzothiophene core, known for its semiconducting properties, makes it a candidate for applications in organic electronics. researchgate.netbohrium.commdpi.comresearchgate.net Research in collaboration with physicists and engineers could explore its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netbohrium.commdpi.comresearchgate.net The synthesis of donor-acceptor polymers incorporating thieno[3,2-b]thiophene (B52689) units for energy storage applications is an example of such fruitful interdisciplinary work. mdpi.com

In the biological and medicinal chemistry fields, the benzothiophene scaffold is present in numerous pharmacologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govktu.eduijpsjournal.comresearchgate.netgoogle.comnih.gov Collaborative efforts with biologists will be essential to screen this compound and its derivatives for various therapeutic applications and to understand their structure-activity relationships.

Q & A

Q. Table 1: Example Synthesis Conditions for Analogous Diones

CompoundStarting MaterialsReaction MethodYield (%)Reference
Thieno[2,3-b]benzofuran-4,8-dioneThiophene derivatives + AnhydridesTandem metalation60–75
Benzo[g]quinoline-5,10-dione5,8-Quinolone + CyclohexadieneDiels-Alder reaction50–65

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
High-resolution mass spectrometry (HR-EI-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation:

  • HR-EI-MS : Determines molecular mass with precision (e.g., compound 11 in showed a calculated mass of 267.0353 vs. observed 267.0349) .
  • 1H-NMR : Identifies substituents and regiochemistry. For example, methyl groups in analogous compounds resonate at δ 4.19 ppm (singlet, 3H), while aromatic protons show distinct coupling patterns (e.g., J = 5.0 Hz for adjacent thiophene protons) .

Q. Methodological Tips :

  • Use deuterated chloroform (CDCl3) as the solvent for NMR.
  • Record spectra at 300 MHz or higher for resolution.

Advanced: How can computational modeling predict the electronic properties of this compound for material science applications?

Answer:
Density functional theory (DFT) calculations can correlate molecular structure with properties like bandgap and charge transport. For example:

  • Solvent-accessible surface area (SASA) : Used to evaluate interactions in polar environments (see ’s r*3 parameter) .
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict optoelectronic behavior, as done for organic semiconductors in .

Q. Workflow :

Optimize geometry using B3LYP/6-31G(d).

Simulate UV-Vis spectra via time-dependent DFT.

Validate with experimental data (e.g., cyclic voltammetry).

Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies of benzothiophene diones?

Answer:
Contradictions in SAR often arise from assay variability or confounding factors. Mitigation strategies include:

  • Multivariate analysis : Use correlation coefficients (e.g., ’s r1 for log GI50 and r2 for log LC50) to identify dominant variables .
  • Controlled experimental design : Standardize cell lines, solvent systems, and exposure times.
  • Meta-analysis : Compare results across studies (e.g., via systematic reviews using tools in ) .
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Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:
General safety protocols derived from analogous compounds ():

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Separate from oxidizers and store in sealed containers at room temperature .

Q. Emergency Measures :

  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Fire : Use dry chemical powder or CO2 extinguishers.

Advanced: How to design experiments to assess the photostability of this compound under various light conditions?

Answer:
Photostability studies require controlled light exposure and analytical monitoring:

Light sources : Use UV lamps (254 nm or 365 nm) or simulated sunlight.

Sample preparation : Dissolve in solvents of varying polarity (e.g., ethanol, hexane).

Analysis : Monitor degradation via HPLC (as in ) or UV-Vis spectroscopy .

Q. Data Interpretation :

  • Compare retention times and peak areas pre-/post-exposure.
  • Calculate degradation half-life using first-order kinetics.

Basic: How to optimize reaction yields in the synthesis of this compound derivatives?

Answer:
Yield optimization involves:

  • Catalyst screening : Test Lewis acids (e.g., AlCl3) or organocatalysts.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization.
  • Temperature gradients : Reflux conditions often improve kinetics (e.g., 110°C for 12 hours) .

Advanced: What are the challenges in achieving regioselective functionalization of this compound?

Answer:
Regioselectivity challenges stem from competing reactive sites. Solutions include:

  • Directed metalation : Use tert-butoxy groups to guide lithiation (see ’s synthesis of compound 11) .
  • Protecting groups : Temporarily block non-target positions (e.g., silyl ethers for hydroxyl groups).

Basic: What are the key solubility considerations for this compound in various solvents?

Answer:
Solubility impacts reaction design and purification:

  • Polar solvents : DMSO or DMF for high solubility (useful for NMR analysis in CDCl3, as in ) .
  • Non-polar solvents : Hexane or ethyl acetate for recrystallization.

Q. Table 2: Solubility Profile of Analogous Diones

CompoundSolubility in DMSOSolubility in Hexane
Thieno[2,3-b]benzofuran-4,8-dioneHighLow
Benzo[g]quinoline-5,10-dioneModerateModerate

Advanced: How to correlate the electronic structure of this compound with its electrochemical behavior?

Answer:
Combine experimental and computational approaches:

  • Cyclic voltammetry : Measure oxidation/reduction potentials in acetonitrile.
  • DFT calculations : Map HOMO-LUMO levels to redox activity (see ’s work on organic semiconductors) .

Case Study :
For compound 11 (), electrochemical gaps aligned with DFT-predicted bandgaps, validating structure-property relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.